molecular formula C13H13N3O B3262374 3-(4-Methylpyridin-2-yl)-1-phenylurea CAS No. 35466-43-4

3-(4-Methylpyridin-2-yl)-1-phenylurea

Cat. No. B3262374
CAS RN: 35466-43-4
M. Wt: 227.26 g/mol
InChI Key: GWDWFQFGUPNAER-UHFFFAOYSA-N
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Description

The compound “3-(4-Methylpyridin-2-yl)-1-phenylurea” seems to be a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “3-(4-Methylpyridin-2-yl)-1-phenylurea” would likely be complex due to the presence of multiple functional groups. A related compound, 1-(4-Methylpyridin-2-yl)thiourea, has been structurally characterized .

Safety and Hazards

The safety data sheet for a related compound, (4-Methylpyridin-2-yl)methanamine, indicates that it is toxic if swallowed and can cause skin and eye irritation .

Future Directions

While specific future directions for “3-(4-Methylpyridin-2-yl)-1-phenylurea” are not available, research into related compounds continues. For example, there is ongoing interest in the synthesis of novel heterocyclic compounds with potential biological activities .

properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDWFQFGUPNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355073
Record name ST50563560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35466-43-4
Record name ST50563560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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